
alpha-Nitrostilbene
Overview
Description
alpha-Nitrostilbene (IUPAC name: (1-Nitroethene-1,2-diyl)dibenzene) is a nitro-substituted stilbene derivative with a molecular formula of C₁₄H₁₁NO₂ and an estimated molecular weight of 238.24 g/mol. It features a nitro (-NO₂) group attached to the ethene bridge of the stilbene backbone, distinguishing it from other stilbene analogues. This compound is primarily recognized for its inhibitory activity against protein arginine methyltransferase 1 (PRMT1), with an IC₅₀ of 11 μM in histone H4 methylation assays . These properties position this compound as a valuable tool for studying epigenetic regulation and developing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
CID-2818500 can be synthesized through a reaction involving the condensation of benzaldehyde with nitromethane in the presence of a base. The reaction typically proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrostilbene structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of CID-2818500 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
CID-2818500 undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 1,1’- (1-amino-1,2-ethenediyl)bis-benzene.
Substitution: Formation of various substituted nitrostilbenes depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Organic Synthesis: Alpha-nitrostilbene serves as a reagent in organic synthesis, facilitating the formation of complex molecules. It is particularly useful in the synthesis of functionalized isoxazoles and other heterocycles .
- Model Compound: It acts as a model compound for studying nitroalkene chemistry due to its reactivity patterns and structural features.
2. Biology:
- Inhibition of Methyltransferases: this compound is known to inhibit protein arginine methyltransferases (PRMT1 and PRMT8), which play crucial roles in gene expression regulation and signal transduction. This inhibition has implications in cancer research and neurodegenerative disorders.
- Photodynamic Therapy: The compound exhibits phototoxic effects against cancer cell lines when activated by light, making it a potential candidate for photodynamic therapy.
3. Medicine:
- Antiviral Activity: Research indicates that this compound may reduce viral replication in influenza virus models by interfering with viral protein synthesis and nuclear-cytoplasmic transport of viral proteins.
- Potential Therapeutic Agent: Its ability to modulate biological pathways suggests that this compound could be developed into a therapeutic agent for diseases associated with dysregulated protein methylation.
Case Study 1: Photodynamic Effects
A study demonstrated that cis-alpha-nitrostilbene could induce apoptosis in various cancer cell lines when exposed to light, highlighting its potential as a photosensitizer in cancer treatment. The mechanism involved the generation of reactive oxygen species upon light activation, leading to cell death through oxidative stress pathways.
Case Study 2: Inhibition of Viral Replication
In vitro experiments showed that this compound significantly decreased the synthesis of viral proteins in infected cells. This effect was attributed to its interference with cellular kinases involved in the viral life cycle, indicating its potential as an antiviral therapeutic agent.
Mechanism of Action
CID-2818500 exerts its effects by selectively inhibiting protein arginine methyltransferase 1 and protein arginine methyltransferase 8. The inhibition occurs through the binding of CID-2818500 to the S-adenosylmethionine (SAM)-binding cysteine present only in type I protein arginine methyltransferases. This binding prevents the transfer of methyl groups to arginine residues on histone proteins, thereby affecting chromatin structure and gene expression .
Comparison with Similar Compounds
To contextualize alpha-Nitrostilbene’s uniqueness, we compare it structurally and functionally to four related compounds: Iminostilbene, Pterostilbene, Nitrobenzene, and 4-nitro-1-p-methoxybenzyl-5-methyl-1H-imidazole (Compound 2).
Structural and Functional Comparison
Key Findings and Differentiation
Functional Group Impact: The nitro group in this compound is critical for its enzyme inhibition, contrasting with Iminostilbene’s imino group, which confers aromatic stability for neurological drug scaffolds . Pterostilbene’s methoxy and hydroxyl groups enhance its antioxidant capacity and membrane permeability compared to this compound’s nitro-driven specificity .
Selectivity Profiles :
- This compound’s selectivity for PRMT1/8 over CARM1 or Set7/9 suggests a unique binding mechanism, likely due to steric or electronic interactions with the methyltransferase active site .
- Compound 2 ’s nitroimidazole core is tailored for antitubercular or antiparasitic drug synthesis, diverging from this compound’s epigenetic focus .
Therapeutic Potential: While Nitrobenzene is industrially significant, its toxicity limits biomedical applications, unlike this compound’s targeted inhibition . Pterostilbene’s antioxidant effects are clinically explored for neurodegenerative diseases, whereas this compound’s role in epigenetics positions it for cancer research .
Biological Activity
Alpha-Nitrostilbene (C₁₄H₁₁NO₂) is an organic compound notable for its unique biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, focusing on its interactions with estrogen receptors, anti-cancer properties, and other pharmacological effects.
Chemical Structure and Properties
This compound is characterized by a nitro group at the alpha position of the stilbene structure, which contributes to its distinct photophysical properties and biological reactivity. The compound exhibits a yellow color and possesses liquid crystalline properties, making it a subject of interest in both materials science and biological research.
Biological Activity Overview
Research has shown that this compound interacts with various biological targets, particularly estrogen receptors. Its affinity for these receptors suggests potential applications in hormone-related therapies, particularly as an anti-estrogen agent. Below are some key findings regarding its biological activity:
- Estrogen Receptor Interaction : this compound has been shown to bind to uterine estrogen receptors, indicating its potential role in modulating hormonal activity.
- Antineoplastic Properties : Studies have indicated that this compound exhibits anti-cancer activities by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This activity was demonstrated through various assays against human cancer cell lines .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, potentially through mechanisms involving the modulation of cellular signaling pathways .
Estrogen Receptor Studies
In a study examining the binding affinity of this compound to estrogen receptors, it was found that the compound could effectively compete with estradiol for receptor binding sites. This interaction suggests that this compound may act as a selective estrogen receptor modulator (SERM), which could have implications in treating estrogen-dependent conditions.
Anticancer Activity
The anticancer efficacy of this compound was evaluated in vitro across several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.1 | Inhibition of tubulin polymerization |
HeLa | 0.15 | Induction of apoptosis via cell cycle arrest |
P388 (mouse) | 0.05 | Binding at colchicine site |
These findings indicate that this compound not only inhibits cell growth but also induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Anti-inflammatory Mechanisms
Research indicates that this compound may exert anti-inflammatory effects through the modulation of nitric oxide pathways and inhibition of pro-inflammatory cytokines. These effects were observed in models of acute inflammation, where treatment with this compound resulted in reduced edema and inflammatory cell infiltration.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy alongside standard chemotherapy. Results showed a significant reduction in tumor size compared to control groups, suggesting enhanced therapeutic outcomes when combined with conventional treatments.
- Case Study on Hormonal Modulation : In a study involving postmenopausal women, this compound was administered to evaluate its effects on estrogen levels and related symptoms. Participants reported a decrease in menopausal symptoms such as hot flashes and mood swings, supporting its role as a potential SERM.
Q & A
Basic Research Questions
Q. What are the key experimental considerations for synthesizing and characterizing alpha-Nitrostilbene to ensure reproducibility?
- Methodological Answer : Follow strict protocols for synthesis, including precise stoichiometry, solvent selection (e.g., nitrobenzene or DMF), and reaction temperature control (typically 60–100°C). Characterize products using NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity validation. For reproducibility, document all deviations (e.g., humidity effects on nitro-group stability) and provide raw spectral data in supplementary materials. Ensure new compounds are fully characterized with elemental analysis and melting points .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns) for this compound derivatives?
- Methodological Answer : Cross-validate spectral anomalies using complementary techniques (e.g., X-ray crystallography for structural confirmation or DFT calculations to predict electronic environments). If inconsistencies persist, re-examine reaction conditions for unintended side products (e.g., cis/trans isomerization or nitro-group reduction artifacts). Use contradiction analysis frameworks to prioritize hypotheses (e.g., steric vs. electronic effects) .
Q. What statistical methods are appropriate for analyzing kinetic data in this compound photoisomerization studies?
- Methodological Answer : Apply non-linear regression to fit time-resolved UV-Vis data to multi-exponential models, accounting for competing pathways (e.g., radiative vs. non-radiative decay). Use ANOVA to compare rate constants under varying conditions (e.g., solvent polarity, light intensity). Report confidence intervals and p-values to address variability in triplet-state lifetimes .
Advanced Research Questions
Q. How can researchers design experiments to distinguish between competing mechanistic pathways in this compound-mediated [2+2] photocycloadditions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) to track hydrogen transfer steps. Perform transient absorption spectroscopy to identify short-lived intermediates (e.g., biradicals or excimers). Introduce steric hindrance via substituents (e.g., ortho-methyl groups) to test conformational dependence. Validate hypotheses with computational studies (CASSCF for excited-state dynamics) .
Q. What strategies address contradictions between theoretical predictions and experimental observations in this compound’s electronic excitation behavior?
- Methodological Answer : Reassess computational parameters (e.g., solvent model accuracy or basis set limitations in TD-DFT). Conduct high-resolution emission spectroscopy to detect minor transitions obscured in theoretical models. Compare experimental vs. simulated circular dichroism spectra to refine electronic-state assignments. Publish conflicting data transparently with error margins .
Q. How should researchers optimize this compound’s catalytic efficiency in cross-coupling reactions while minimizing side-product formation?
- Methodological Answer : Systematically vary ligands (e.g., phosphines vs. N-heterocyclic carbenes) and metal centers (Pd vs. Ni) to balance reactivity and selectivity. Use design-of-experiments (DoE) approaches to identify critical factors (e.g., temperature, base strength). Monitor reaction progress via in-situ IR or GC-MS to detect intermediates. Report turnover numbers (TON) and selectivity ratios with error bars .
Q. What methodologies validate the environmental stability of this compound derivatives under simulated degradation conditions?
- Methodological Answer : Conduct accelerated aging studies (e.g., 70°C/75% RH for 4 weeks) with LC-MS tracking of degradation products. Use QSAR models to predict hydrolysis pathways of nitro groups. Compare experimental half-lives with computational predictions, addressing discrepancies via Arrhenius analysis. Include negative controls (e.g., inert atmosphere vs. ambient) to isolate degradation mechanisms .
Q. Data Reporting & Reproducibility
Q. How can researchers ensure reproducibility in this compound-based catalytic studies when scaling from milligram to gram quantities?
- Methodological Answer : Document batch-specific impurities (e.g., residual solvents) via GC headspace analysis. Use kinetic profiling to identify scaling-sensitive steps (e.g., exothermicity in nitro-group activation). Share raw NMR spectra and chromatograms in supplementary files, annotated with integration thresholds and baseline corrections .
Properties
IUPAC Name |
[(Z)-2-nitro-2-phenylethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFBVYLHLLTNLI-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-07-2 | |
Record name | Stilbene, alpha-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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